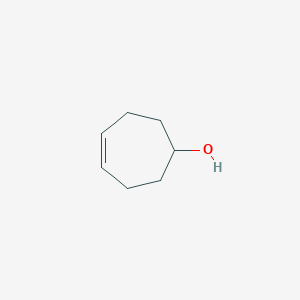

环庚-4-烯醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclohept-4-enol derivatives can involve various strategies, including the application of (4+3) cycloaddition strategies. These strategies are crucial for assembling seven-membered ring structures present in many natural products. The (4+3) cycloaddition, for instance, has been highlighted as a convergent strategy for assembling cycloheptane subunits, showcasing the utility of this methodology for synthesizing a range of complex molecules (Yin, He, & Chiu, 2018). Additionally, trans-6-Aminocyclohept-3-enols serve as polyfunctionalized chiral building blocks for piperidine alkaloids synthesis, prepared from enzymatically derived cyclohept-3-ene-1,6-diol monoacetate, indicating the synthetic versatility of cycloheptene derivatives (Celestini et al., 2002).

Molecular Structure Analysis

Cyclohept-4-enol and its derivatives exhibit interesting structural features due to the presence of the seven-membered ring and enol functional group. These structural attributes play a significant role in the compound's reactivity and interaction with other molecules. The cyclohepta[b]indole derivatives, for example, demonstrate how the fusion of a seven-membered ring with an indole moiety can lead to compounds with broad biological activities, underscoring the importance of the cyclohept-4-enol scaffold in medicinal chemistry (Stempel & Gaich, 2016).

Chemical Reactions and Properties

Cyclohept-4-enol and its derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. The (4+3) cycloaddition reaction, for instance, is a powerful method for synthesizing seven-membered rings, with recent developments including diastereoselective and catalytic enantioselective reactions (Harmata, 2010). Moreover, the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde illustrates the compound's potential in strain-release cycloadditions and ene reactions, facilitating the synthesis of trans-fused cycloheptane cores (Schwinger, Pickl, & Bach, 2023).

Physical Properties Analysis

The physical properties of cyclohept-4-enol, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthetic chemistry. However, specific details on these properties are not directly available in the literature provided and would typically depend on the specific derivatives and conditions under study.

Chemical Properties Analysis

The chemical properties of cyclohept-4-enol are characterized by its reactivity patterns, including its ability to undergo cycloaddition reactions, serve as a dienophile, and participate in ene reactions. These properties are influenced by the compound's molecular structure, particularly the presence of the enol functional group and the seven-membered ring system. The versatility in reaction pathways, such as the Diels-Alder reaction of photochemically generated (E)-Cyclohept-2-enones and the synthesis of cyclohepta[b]indoles through (4 + 3) cycloaddition, highlights the chemical diversity and utility of cyclohept-4-enol derivatives in organic synthesis (Schwinger et al., 2022).

科学研究应用

生物碱合成中的手性构建块:环庚-4-烯醇衍生物,如反-6-氨基环庚-3-烯醇,被用作哌啶生物碱的不对称合成的手性构建块。它们是从酶促制备的环庚-3-烯-1,6-二醇单乙酸酯制备的,并已用于合成顺式-4-羟基哌哌酸和各种哌啶的对映体形式 (Celestini et al., 2002)。

中枢神经系统中的相互作用:环庚-4-烯醇衍生物已被检查其与中枢神经系统细胞组分的相互作用。例如,涉及环孢素的研究表明其对皮质培养中神经细胞凋亡和选择性少突胶质细胞死亡的影响,暗示其在中枢神经系统毒性中的作用 (McDonald et al., 1996)。

与DNA的相互作用和酵母细胞研究:环磷酰胺,一种相关化合物,已被研究其与DNA的相互作用,显示在酵母细胞中的细胞杀伤、DNA链间交联和DNA断裂等效应。这些研究对于理解该化合物在分子水平上的作用机制至关重要 (Fleer & Brendel, 1981)。

大鼠代谢组学研究:环磷酰胺已成为大鼠代谢组学研究的对象,以了解其在大鼠体内的系统变化。这包括分析肝脏、肾脏和心脏组织中代谢物的变化,为了解药物的系统影响和毒性提供见解 (Qu et al., 2016)。

光化学反应和合成应用:环庚-4-烯醇衍生物已在光化学反应中进行探索,如光化学生成(E)-环庚-2-酮的Diels-Alder反应。这些研究对于合成应用具有重要意义,展示了该化合物在有机合成中的实用性 (Schwinger et al., 2022)。

作用机制

Cyclohept-4-enol, also known as cyclohept-4-en-1-ol, is a chemical compound with the molecular formula C7H12O . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

For instance, tropolones, which contain a seven-membered aromatic core similar to Cyclohept-4-enol, have been found to be involved in the biosynthesis and degradation of phenylacetic acid .

Pharmacokinetics

Some properties such as bioaccumulation and volatilization from water have been estimated . The compound has a log BCF (Bioconcentration Factor) of 0.773, indicating its potential to accumulate in organisms . It also has a half-life of 450.4 hours in a model river and 5002 hours in a model lake, suggesting it may persist in aquatic environments .

属性

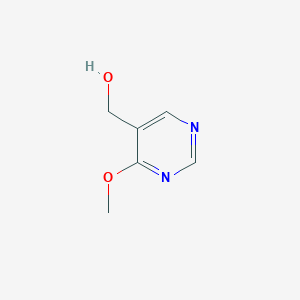

IUPAC Name |

cyclohept-4-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFPQCBUOCQCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)

![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)

![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)